molecular formula C26H29NO8 B11046752 3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-(tetrahydrofuran-2-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-(tetrahydrofuran-2-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11046752
M. Wt: 483.5 g/mol
InChI Key: WRWCNJZBENVNEH-XTQSDGFTSA-N
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Description

3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-(tetrahydrofuran-2-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-(tetrahydrofuran-2-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The process may start with the preparation of key intermediates, followed by coupling reactions, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems may enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-(tetrahydrofuran-2-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-(tetrahydrofuran-2-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-(tetrahydrofuran-2-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-(tetrahydrofuran-2-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can be compared with other compounds that have similar functional groups or structural motifs. Examples include:
    • This compound
    • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This allows it to exhibit distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C26H29NO8

Molecular Weight

483.5 g/mol

IUPAC Name

(4E)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-(oxolan-2-ylmethyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H29NO8/c1-31-17-8-5-7-15(11-17)23(28)21-22(16-12-19(32-2)25(34-4)20(13-16)33-3)27(26(30)24(21)29)14-18-9-6-10-35-18/h5,7-8,11-13,18,22,28H,6,9-10,14H2,1-4H3/b23-21+

InChI Key

WRWCNJZBENVNEH-XTQSDGFTSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CC3CCCO3)C4=CC(=C(C(=C4)OC)OC)OC)/O

Canonical SMILES

COC1=CC=CC(=C1)C(=C2C(N(C(=O)C2=O)CC3CCCO3)C4=CC(=C(C(=C4)OC)OC)OC)O

Origin of Product

United States

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